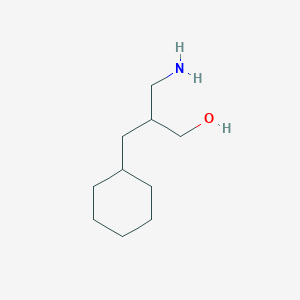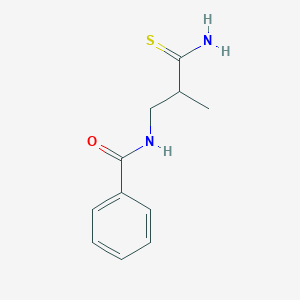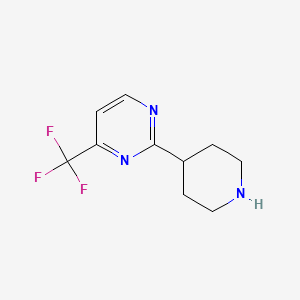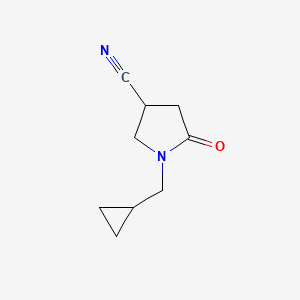
1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under normal conditions (solid, liquid, gas), its molecular weight, and its functional groups .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed during these reactions .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, polarity, and reactivity. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Radiotracer Development for Brain Imaging
Kumata et al. (2017) developed three novel radiotracers, including compounds related to 1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile, for imaging metabotropic glutamate receptor subtype 2 (mGluR2) in rat brains. These radiotracers exhibited potent binding affinities and showed heterogeneous specific bindings in mGluR2-rich brain regions, highlighting their potential for brain imaging applications (Kumata et al., 2017).
Novel Syntheses in Organic Chemistry
Demidov et al. (2021) synthesized a library of trans-4,5-dihydrofuran-3-carbonitriles, related to this compound, through a three-component reaction. This process generated diverse compounds, demonstrating the versatility of this compound derivatives in organic synthesis (Demidov et al., 2021).
Antimicrobial Applications
El-Mansy et al. (2018) evaluated the antimicrobial activity of newly synthesized pyrrolidine-3-carbonitrile derivatives, derived from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile. These derivatives showed promising results, indicating the potential of this compound in developing antimicrobial agents (El-Mansy et al., 2018).
Asymmetric Synthesis and Catalysis
Araki et al. (2023) reported the successful catalysis of the conjugate addition reaction of 1-pyrroline-5-carbonitrile to α-enones, leading to the formation of spirocyclic piperidine. This study highlights the potential of this compound in asymmetric synthesis and catalysis applications (Araki et al., 2023).
Spectroscopic Analysis and Structural Studies
Cetina et al. (2010) synthesized and conducted spectroscopic analysis of pyridine derivatives, including compounds related to this compound. The study provided valuable insights into the structural and optical properties of these compounds (Cetina et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-4-8-3-9(12)11(6-8)5-7-1-2-7/h7-8H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRRRAURZGFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(CC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1373995.png)
![7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1373997.png)
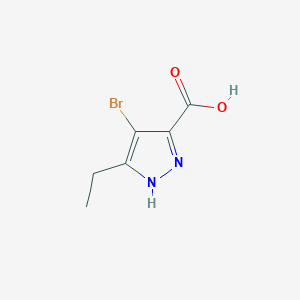
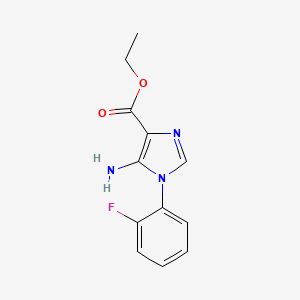


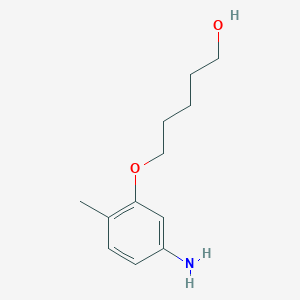
![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)
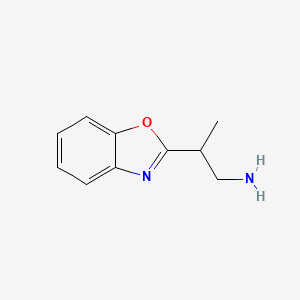
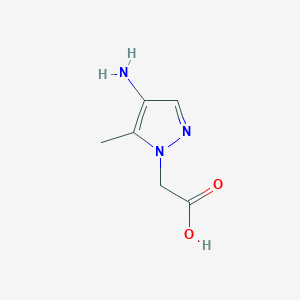
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
